2,5-Dioxopyrrolidin-1-yl 5-fluoro-2-(pyrrolidin-1-yl)benzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 5-fluoro-2-(pyrrolidin-1-yl)benzoate is a compound that features a pyrrolidine ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 5-fluoro-2-(pyrrolidin-1-yl)benzoate typically involves the coupling of a pyrrolidine derivative with a benzoate ester. One common method involves the use of solid LiAlH4 as a reductive agent to reduce nitriles to amines, which are then coupled with the benzoate ester under optimized conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale coupling reactions using automated systems to ensure consistency and purity. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 5-fluoro-2-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrrolidine ring.
Substitution: The compound can undergo substitution reactions, particularly on the benzoate ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 5-fluoro-2-(pyrrolidin-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-fluoro-2-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. It is known to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in various physiological processes . This inhibition can lead to significant biological effects, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure and have similar biological activities.
Pyrrolizines: Another class of compounds with a similar core structure but different functional groups.
Prolinol derivatives: These compounds also feature a pyrrolidine ring and are used in various medicinal chemistry applications.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 5-fluoro-2-(pyrrolidin-1-yl)benzoate is unique due to its specific combination of a pyrrolidine ring and a benzoate ester, which imparts distinct chemical and biological properties. Its ability to inhibit calcium channels sets it apart from other similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-fluoro-2-pyrrolidin-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4/c16-10-3-4-12(17-7-1-2-8-17)11(9-10)15(21)22-18-13(19)5-6-14(18)20/h3-4,9H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYHSGWZSVVBMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)F)C(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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